molecular formula C16H22N2O2 B4735543 N-Cyclohexyl-N'-phenethyl-oxalamide

N-Cyclohexyl-N'-phenethyl-oxalamide

Cat. No.: B4735543
M. Wt: 274.36 g/mol
InChI Key: RWICNJORTOVGIL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-phenethyl-oxalamide is a synthetic oxalamide-based compound provided for research and development purposes. Oxalamides are a class of molecules characterized by a central oxalamide functional group, which can serve as a versatile scaffold in medicinal chemistry and materials science . The molecular structure of this compound integrates both a lipophilic cyclohexyl group and an aromatic phenethyl moiety, a design that may influence its biomimetic properties and potential for molecular recognition studies. Researchers can explore its application as a building block for more complex chemical entities or investigate its physical properties for material science applications. Like the structurally similar compound N-cyclohexyl-N'-(2-methyl-4-nitrophenyl)-oxalamide, this substance falls into a category of specialty chemicals used in laboratory settings . As a member of the oxalamide family, which includes compounds such as N,N'-Bis(2-phenylethyl)oxamide, it may have relevance in the synthesis of polymers or as a model compound in spectroscopic analysis . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N'-cyclohexyl-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(16(20)18-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWICNJORTOVGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-phenethyl-oxalamide can be synthesized through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with cyclohexylamine and phenethylamine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex .

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-phenethyl-oxalamide may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green and sustainable methods, such as the ruthenium-catalyzed dehydrogenative coupling, is highly desirable in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-phenethyl-oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, ruthenium) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-phenethyl-oxalamide involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit the entry of viruses into host cells by targeting the CD4-binding site of HIV-1 . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The following table highlights key differences between N-Cyclohexyl-N'-phenethyl-oxalamide and N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide (C₁₁H₁₃N₃O₂, MW 231.24 g/mol), a structurally related oxalamide .

Property This compound N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide
Molecular Formula C₁₆H₂₂N₂O₂ C₁₁H₁₃N₃O₂
Molecular Weight (g/mol) 274.36 231.24
Substituent R1 Cyclohexyl (C₆H₁₁) Cyclopropyl (C₃H₅)
Substituent R2 Phenethyl (C₈H₉) Pyridin-3-ylmethyl (C₆H₆N-CH₂)
Key Structural Features - Bulky, lipophilic cyclohexyl
- Aromatic phenethyl
- Small, strained cyclopropyl
- Heteroaromatic pyridine
Substituent Analysis:
  • Cyclohexyl vs. Cyclopropyl’s strained three-membered ring may increase reactivity and conformational rigidity .
  • Phenethyl vs. Pyridin-3-ylmethyl :

    • Phenethyl’s aromatic group facilitates π-π stacking interactions, relevant in protein binding or material design.
    • Pyridin-3-ylmethyl introduces a nitrogen heterocycle, enabling hydrogen bonding or metal coordination, which could enhance solubility or catalytic activity .

Hypothesized Functional Implications

  • This compound : Likely suited for hydrophobic environments (e.g., lipid bilayer interactions, aromatic receptor targeting).
  • N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide : The pyridine moiety may broaden utility in catalysis or metal-organic frameworks due to its electron-rich nitrogen .

Q & A

Q. What are the optimal synthetic routes for N-Cyclohexyl-N'-phenethyl-oxalamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use a two-step approach: (1) React oxalyl chloride with cyclohexylamine to form the intermediate N-cyclohexyloxalyl chloride, followed by (2) coupling with phenethylamine in anhydrous DMF using EDCI/HOBt as coupling agents to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and LC-MS to detect unreacted amines or byproducts .
  • Validation : Characterize the final compound using 1^1H/13^{13}C NMR to verify the absence of residual solvents and confirm the oxalamide backbone (e.g., carbonyl peaks at ~165–170 ppm in 13^{13}C NMR) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign peaks for the cyclohexyl group (multiplet at δ 1.2–1.8 ppm in 1^1H NMR) and phenethyl moiety (aromatic protons at δ 7.2–7.4 ppm). Confirm hydrogen bonding in the oxalamide core via 1^1H NMR solvent titration (e.g., DMSO-d6_6 induces downfield shifts) .
    • FTIR : Identify carbonyl stretching vibrations (C=O) at ~1680–1700 cm1^{-1} and N-H stretches at ~3300 cm1^{-1} .
  • Crystallography : If single crystals are obtained (via slow evaporation in ethanol), perform X-ray diffraction to resolve stereoelectronic effects and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent use of cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and positive controls (e.g., staurosporine for cytotoxicity).
  • Orthogonal Assays : Validate anti-inflammatory activity using both in vitro (e.g., COX-2 inhibition ELISA) and ex vivo models (e.g., LPS-induced cytokine release in murine macrophages) to rule out assay-specific artifacts .
  • Data Normalization : Apply statistical methods (e.g., Z-score normalization) to account for batch effects in high-throughput screening .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxalamide scaffold?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., fluorophenyl) or alkyl (e.g., methylcyclohexyl) groups to assess steric/electronic effects on target binding.
  • Biological Testing : Screen analogs against a panel of receptors (e.g., GPCRs, ion channels) using radioligand displacement assays. For example, compare IC50_{50} values for σ-1 receptor binding to identify critical substituents .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic contacts with cyclohexyl groups) and prioritize analogs for synthesis .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • Acute Toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) to determine EC50_{50} values. Prepare stock solutions in deionized water with sonication to ensure solubility .
  • Biodegradation : Conduct closed bottle tests (OECD 301D) under aerobic conditions. Monitor compound degradation via LC-MS/MS over 28 days to assess persistence .
  • Bioaccumulation : Calculate logPP (octanol-water partition coefficient) using HPLC retention time correlation or computational tools (e.g., ACD/Percepta) to estimate environmental mobility .

Q. How can computational modeling predict the metabolic fate of this compound?

Methodological Answer:

  • Metabolite Prediction : Use software like MetaDrug or GLORYx to simulate Phase I/II metabolism. Prioritize likely oxidation sites (e.g., cyclohexyl C-H bonds) and glucuronidation of the oxalamide nitrogen .
  • Enzyme Docking : Model interactions with CYP450 isoforms (e.g., CYP3A4) using molecular dynamics (MD) simulations (AMBER or GROMACS) to identify metabolic hotspots .
  • Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and compare predicted vs. observed metabolites via UPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclohexyl-N'-phenethyl-oxalamide
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